molecular formula C11H12BrN3 B11805395 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine

4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine

Cat. No.: B11805395
M. Wt: 266.14 g/mol
InChI Key: JMUKRHMPZGRHSO-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, making it a valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine typically involves multi-step reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various functionalized imidazole derivatives.

Scientific Research Applications

4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential for further functionalization, making it a versatile compound in various research fields.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

5-(3-bromophenyl)-2,3-dimethylimidazol-4-amine

InChI

InChI=1S/C11H12BrN3/c1-7-14-10(11(13)15(7)2)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3

InChI Key

JMUKRHMPZGRHSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)N)C2=CC(=CC=C2)Br

Origin of Product

United States

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